4,4,5,5-Tetramethyl-1,2,3-trioxolane

Description

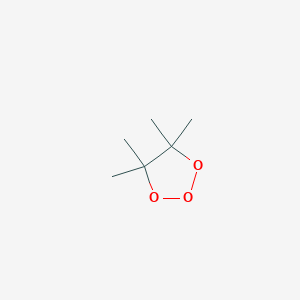

4,4,5,5-Tetramethyl-1,2,3-trioxolane is a five-membered heterocyclic compound containing three oxygen atoms in a 1,2,3-trioxolane ring system. It is synthesized via the ozonolysis of 2,3-dimethylbut-2-ene, forming an initial trioxolane intermediate that rearranges into a more stable ozonide (3,3,5,5-tetramethyl-1,2,4-trioxolane) (Figure 15.6, ). This compound is a transient intermediate in ozonolysis reactions, ultimately leading to the cleavage of alkenes into carbonyl products. Its structure and reactivity are defined by the strained trioxolane ring and the electron-rich oxygen atoms, which facilitate rearrangements under mild conditions .

Properties

CAS No. |

14582-05-9 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

4,4,5,5-tetramethyltrioxolane |

InChI |

InChI=1S/C6H12O3/c1-5(2)6(3,4)8-9-7-5/h1-4H3 |

InChI Key |

VYBWZPRMSKKTKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OOO1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-1,2,3-trioxolane typically involves the reaction of tetramethyl ethylene with ozone. The process is carried out under controlled conditions to ensure the formation of the desired trioxolane ring. The reaction is usually performed at low temperatures to prevent the decomposition of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-1,2,3-trioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions vary widely, but they often include smaller organic molecules and various oxygenated compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-1,2,3-trioxolane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the behavior of trioxolanes.

Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in understanding oxidative stress and related processes.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-1,2,3-trioxolane exerts its effects involves the formation and cleavage of the trioxolane ring. This process generates reactive oxygen species (ROS), which can interact with various molecular targets, including proteins, lipids, and nucleic acids. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Derivatives

Structural Similarity : These boron-containing heterocycles feature a five-membered ring with two oxygen atoms and one boron atom (1,3,2-dioxaborolane core). The tetramethyl substitution at positions 4 and 5 enhances steric bulk and stability.

Key Differences :

- Reactivity : Unlike trioxolanes, dioxaborolanes are stable and widely used in Suzuki-Miyaura cross-coupling reactions (). For example, 2-(3-methylbuta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1a) serves as a key intermediate in allylboronate synthesis ().

- Biological Activity : Compounds like 4,4,5,5-tetramethyl-1,2,3-dioxoborolane derivatives (195–198) exhibit potent ATX inhibition, with IC50 values as low as 35 nM (compound 198). Their favorable physicochemical properties (ClogP 3.48, molecular weight 458.32) make them promising drug candidates .

- Regioselectivity : In C-H borylation reactions, steric and electronic modifications of ligands enable selective functionalization of aromatic substrates when using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin), outperforming B2pin2 in challenging cases .

Table 1: Comparison of Dioxaborolane Derivatives

4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane

Structural Similarity : This compound replaces one oxygen atom in the trioxolane with a carbon, forming a 1,3-dioxolane ring. The phenyl group at position 2 introduces aromatic character.

Key Differences :

- Stability: The dioxolane ring is less strained than trioxolanes, making it more stable under standard conditions.

- Synthesis : Prepared via coupling reactions, such as the formation of imidazolium salts with boronate-functionalized propyl chains ().

- Applications: Primarily used as a ligand precursor or intermediate in organometallic chemistry .

Fluorinated and Ethynyl Derivatives

Fluorinated Dioxolanes :

- Example: 4,4,5,5-Tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane (CAS 64499-64-5) exhibits high density (1.76 g/cm³) and low boiling point (36°C) due to fluorine's electronegativity. These properties make it suitable for specialty materials .

Ethynyl-Substituted Dioxolanes : - Example: 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane (CAS 122340-75-4) contains an ethynyl group, enabling click chemistry applications. Its molecular weight (154.21) and structure suggest utility in polymer science .

Q & A

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, and how are their structures confirmed?

- Methodological Answer: Synthesis typically involves hydroboration of alkynes with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert atmospheres. For example, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane is synthesized by reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane in a 1:1 molar ratio . Structural confirmation employs multinuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS). Key diagnostic signals include:

| NMR Type | Characteristic Signals |

|---|---|

| ¹¹B NMR | δ 28-32 ppm (quartet, J = ~90 Hz) |

| ¹H NMR | Methyl groups at δ 1.0-1.3 ppm; vinylic protons at δ 5.5-6.2 ppm |

Q. How is 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane utilized in the analysis of lignin hydroxyl groups?

- Methodological Answer: This reagent enables quantitative ³¹P NMR analysis of lignin's hydroxyl content. The protocol involves:

Dissolving lignin (~30 mg) in anhydrous pyridine/CDCl₃ (1.6:1 v/v).

Adding ³¹P NMR internal standard (cyclohexanol, 10 μL of 10 mg/mL solution).

Phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (100 μL) at room temperature for 10 minutes .

Phenolic hydroxyls are resolved into distinct peaks (δ 142-138 ppm for guaiacyl, δ 137-134 ppm for p-hydroxyphenyl), while aliphatic hydroxyls appear as broad signals (δ 150-145 ppm) with limited resolution .

Q. What safety precautions are recommended when handling 4,4,5,5-tetramethyl-1,3-dioxolane derivatives in laboratory settings?

- Methodological Answer: Key precautions include:

- Storage: Under nitrogen at 2-8°C to prevent hydrolysis.

- Handling: Use inert atmosphere techniques (glovebox/Schlenk line) for air-sensitive derivatives.

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors .

Advanced Research Questions

Q. What challenges arise in distinguishing primary and secondary hydroxyl groups when using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in ³¹P NMR, and how can these be mitigated?

- Methodological Answer: The reagent's limited resolution for aliphatic hydroxyls stems from rapid exchange dynamics and overlapping signals. Mitigation strategies include:

- Performing NMR at 50°C to reduce solution viscosity and improve signal sharpness .

- Employing heteronuclear correlation spectroscopy (HSQC) to isolate specific ¹H-¹³C couplings of hydroxyl-bearing carbons.

- Comparative analysis with alternative derivatization agents (e.g., 2-chloro-4,4-dimethyloxazoline) for cross-validation .

Q. How does the steric environment of 4,4,5,5-tetramethyl groups influence the reactivity of dioxaborolane derivatives in Suzuki-Miyaura couplings?

- Methodological Answer: The bulky tetramethyl substituents hinder transmetallation but enhance boronate stability. Optimal conditions involve:

| Parameter | Recommended Conditions |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | SPhos (4 mol%) |

| Base | K₃PO₄ (2 equiv) |

| Solvent | Dioxane/H₂O (4:1 v/v) |

| Temperature | 90°C, 12 hours |

Under these conditions, arylboronates with electron-withdrawing substituents achieve >80% coupling efficiency, while sterically hindered substrates require extended reaction times.

Q. What mechanistic insights explain the stereoselectivity in hydroboration reactions using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives?

- Methodological Answer: The reaction proceeds via a concerted three-center mechanism where the bulky pinacol groups direct syn addition, favoring cis-alkenyl boronate formation. Steric effects from tetramethyl substituents control regioselectivity, as demonstrated by deuterium labeling studies . For example, hydroboration of terminal alkynes with dicyclohexylborane yields >95% Z-isomers due to hindered rotation in the transition state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.